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molecular formula C8H17Br2N B1342162 1-(3-Bromopropyl)piperidine hydrobromide CAS No. 58689-34-2

1-(3-Bromopropyl)piperidine hydrobromide

Cat. No. B1342162
M. Wt: 287.04 g/mol
InChI Key: RWHMRQYPQWJGFP-UHFFFAOYSA-N
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Patent
US08138206B2

Procedure details

The entitled compound was obtained as a pale yellow solid, according to the same method as in Example 5-(c) or according to a method similar to it but using 4-ethyl-9-(4-hydroxyphenyl)-1-oxa-4,9-diazaspiro[5,5]undecan-3-one obtained in Example 5-3-(b), and (3S)-1-(3-bromopropyl)-3-methylpiperidine hydrobromide obtained in Reference Example 4 in place of 1-(3-bromopropyl)piperidine hydrobromide.
Name
4-ethyl-9-(4-hydroxyphenyl)-1-oxa-4,9-diazaspiro[5,5]undecan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3S)-1-(3-bromopropyl)-3-methylpiperidine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1CC2(CCN(C3C=CC(O)=CC=3)CC2)OCC1=O)C.Br.[Br:23][CH2:24][CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][CH2:30][C@H:29](C)[CH2:28]1>>[BrH:23].[Br:23][CH2:24][CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1 |f:1.2,3.4|

Inputs

Step One
Name
4-ethyl-9-(4-hydroxyphenyl)-1-oxa-4,9-diazaspiro[5,5]undecan-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(COC2(C1)CCN(CC2)C2=CC=C(C=C2)O)=O
Step Two
Name
(3S)-1-(3-bromopropyl)-3-methylpiperidine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrCCCN1C[C@H](CCC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entitled compound was obtained as a pale yellow solid

Outcomes

Product
Name
Type
product
Smiles
Br.BrCCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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